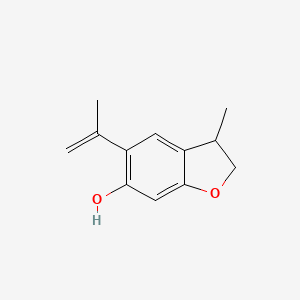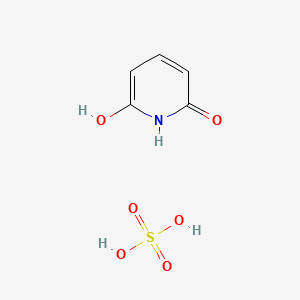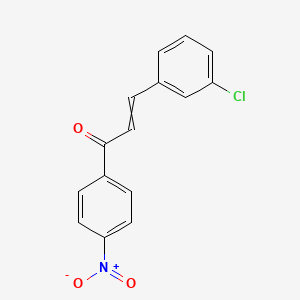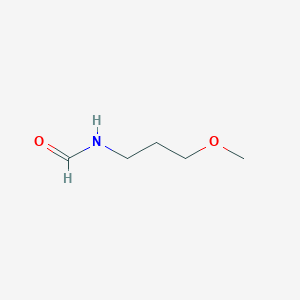![molecular formula C20H14N6O4 B11966525 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine CAS No. 130711-06-7](/img/structure/B11966525.png)
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine is a complex organic compound with the molecular formula C20H14N6O4 and a molecular weight of 402.372 g/mol . This compound is characterized by the presence of both amino and nitro functional groups attached to a quinoxaline ring, making it a unique and versatile molecule in various chemical and biological applications.
Métodos De Preparación
The synthesis of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine typically involves multi-step organic reactions. . The reaction conditions often require the use of strong acids and bases, as well as specific catalysts to ensure the desired substitutions occur efficiently.
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the amino and nitro groups.
Aplicaciones Científicas De Investigación
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine involves its interaction with specific molecular targets and pathways. The amino and nitro groups can form hydrogen bonds and electrostatic interactions with proteins and enzymes, affecting their activity and function . The compound may also undergo redox reactions within biological systems, leading to the generation of reactive oxygen species that can modulate cellular processes.
Comparación Con Compuestos Similares
4-[3-(4-Amino-3-nitrophenyl)-2-quinoxalinyl]-2-nitrophenylamine can be compared with other similar compounds, such as:
4-Amino-3-nitrophenol: This compound shares the amino and nitro functional groups but lacks the quinoxaline ring, making it less complex and versatile.
2-Amino-4-nitrophenol: Similar in structure but with different positioning of the functional groups, leading to variations in reactivity and applications.
Pyridazine and Pyridazinone Derivatives: These compounds contain nitrogen atoms in their ring structures and exhibit a wide range of biological activities, similar to this compound.
The uniqueness of this compound lies in its combination of functional groups and the quinoxaline ring, providing a versatile platform for various chemical and biological applications.
Propiedades
Número CAS |
130711-06-7 |
|---|---|
Fórmula molecular |
C20H14N6O4 |
Peso molecular |
402.4 g/mol |
Nombre IUPAC |
4-[3-(4-amino-3-nitrophenyl)quinoxalin-2-yl]-2-nitroaniline |
InChI |
InChI=1S/C20H14N6O4/c21-13-7-5-11(9-17(13)25(27)28)19-20(24-16-4-2-1-3-15(16)23-19)12-6-8-14(22)18(10-12)26(29)30/h1-10H,21-22H2 |
Clave InChI |
GDENZHRSNFSAMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=C(C=C3)N)[N+](=O)[O-])C4=CC(=C(C=C4)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-5-({3-[4-(Benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-YL}methylene)-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11966443.png)
![N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B11966453.png)
![3-{(5E)-5-[3-methoxy-4-(pentyloxy)benzylidene]-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl}naphthalen-2-yl acetate](/img/structure/B11966456.png)


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11966464.png)
![2-methyl-3-{[(E)-3-pyridinylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11966465.png)




![3-methyl-2-(3-methylbutyl)-1-oxo-5H-pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11966497.png)

